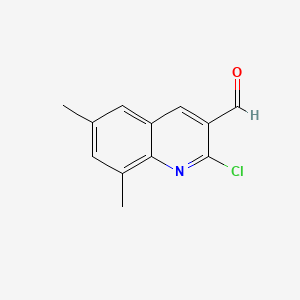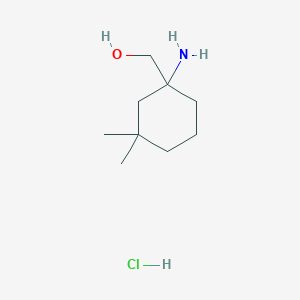![molecular formula C25H20Cl2N2O2S B2807978 1-allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-33-7](/img/structure/B2807978.png)
1-allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole is a synthetic organic compound with the molecular formula C25H20Cl2N2O2S It is characterized by the presence of an imidazole ring substituted with allyl, dichlorobenzyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Sulfonylation: The sulfonyl group is introduced by reacting the imidazole derivative with 2,6-dichlorobenzyl sulfonyl chloride in the presence of a base like triethylamine.
Diphenyl Substitution: The diphenyl groups can be introduced through a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The compound can be reduced to remove the sulfonyl group or to hydrogenate the allyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) can be used.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: De-sulfonylated products or saturated hydrocarbons.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-Allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial, antiviral, or anticancer agent due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial or fungal growth by interfering with cell wall synthesis or protein function.
Anticancer Activity: It may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways or enzymes.
Enzyme Inhibition: The compound may act as a competitive or non-competitive inhibitor of enzymes by binding to the active site or allosteric sites.
Comparison with Similar Compounds
Similar Compounds
1-Allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole: Unique due to the combination of allyl, dichlorobenzyl, and diphenyl groups.
1-Allyl-2-[(2,6-dichlorobenzyl)sulfonyl]-1H-imidazole: Lacks the diphenyl groups, which may affect its biological activity and chemical properties.
2-[(2,6-Dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazole: Lacks the allyl group, which may influence its reactivity and applications.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(2,6-dichlorophenyl)methylsulfonyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2S/c1-2-16-29-24(19-12-7-4-8-13-19)23(18-10-5-3-6-11-18)28-25(29)32(30,31)17-20-21(26)14-9-15-22(20)27/h2-15H,1,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXHRLWSDVHLPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1S(=O)(=O)CC2=C(C=CC=C2Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
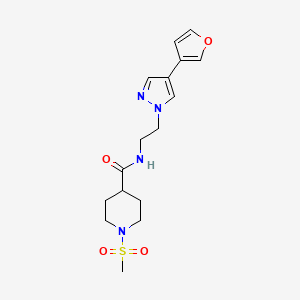
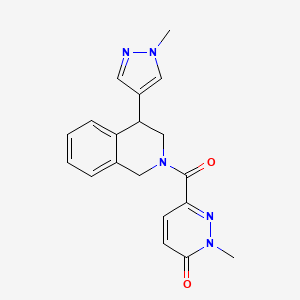

![N-(2,3-dihydro-1H-inden-5-yl)-2-{13-methyl-5-oxo-10-thia-3,4,6,8-tetraazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-1(9),2,7,11(16)-tetraen-4-yl}acetamide](/img/structure/B2807901.png)
![2-Chloro-N-[3-[3-(methanesulfonamido)phenyl]prop-2-ynyl]acetamide](/img/structure/B2807906.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2807907.png)
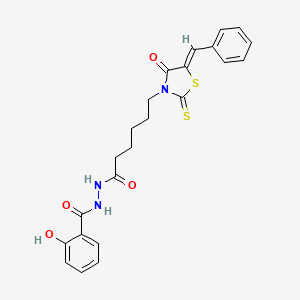
![6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2807909.png)
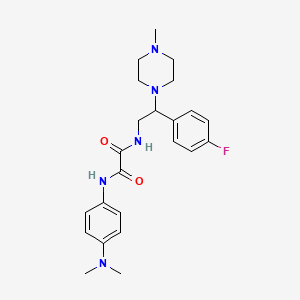
![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(4-chlorophenyl)acetamide](/img/structure/B2807912.png)
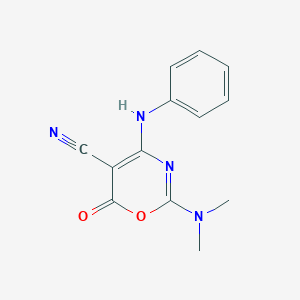
![4-({[(phenylsulfonyl)amino]carbonyl}amino)-1H-indazole](/img/structure/B2807915.png)
